

2,4-Dibromophenol: A Comprehensive Toxicological Profile and Health Effects

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Compound of Interest

Compound Name: 2,4-Dibromophenol

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2,4-Dibromophenol (2,4-DBP) is a halogenated phenolic compound with applications in chemical synthesis and as a degradation product of brominated flame retardants. Its presence in the environment and potential for human exposure necessitate a thorough understanding of its toxicological profile and health effects. This technical guide provides a comprehensive overview of the current knowledge regarding 2,4-DBP, including its physicochemical properties, toxicokinetics, and effects on various organ systems. Quantitative toxicological data are summarized, and where available, detailed experimental protocols are described. This document also includes visualizations of key toxicological pathways and experimental workflows to aid in the understanding of its potential health risks.

Introduction

2,4-Dibromophenol is a member of the brominated phenol family, a class of compounds that has garnered significant attention due to their widespread use and potential environmental and health impacts. 2,4-DBP can be found as an intermediate in the synthesis of various chemicals and as a breakdown product of larger brominated molecules, such as polybrominated diphenyl ethers (PBDEs) used as flame retardants.^[1] Its detection in environmental matrices and the potential for human exposure through various pathways underscore the importance of a detailed toxicological assessment. This guide aims to provide a consolidated resource for

researchers, scientists, and professionals involved in drug development and chemical safety assessment.

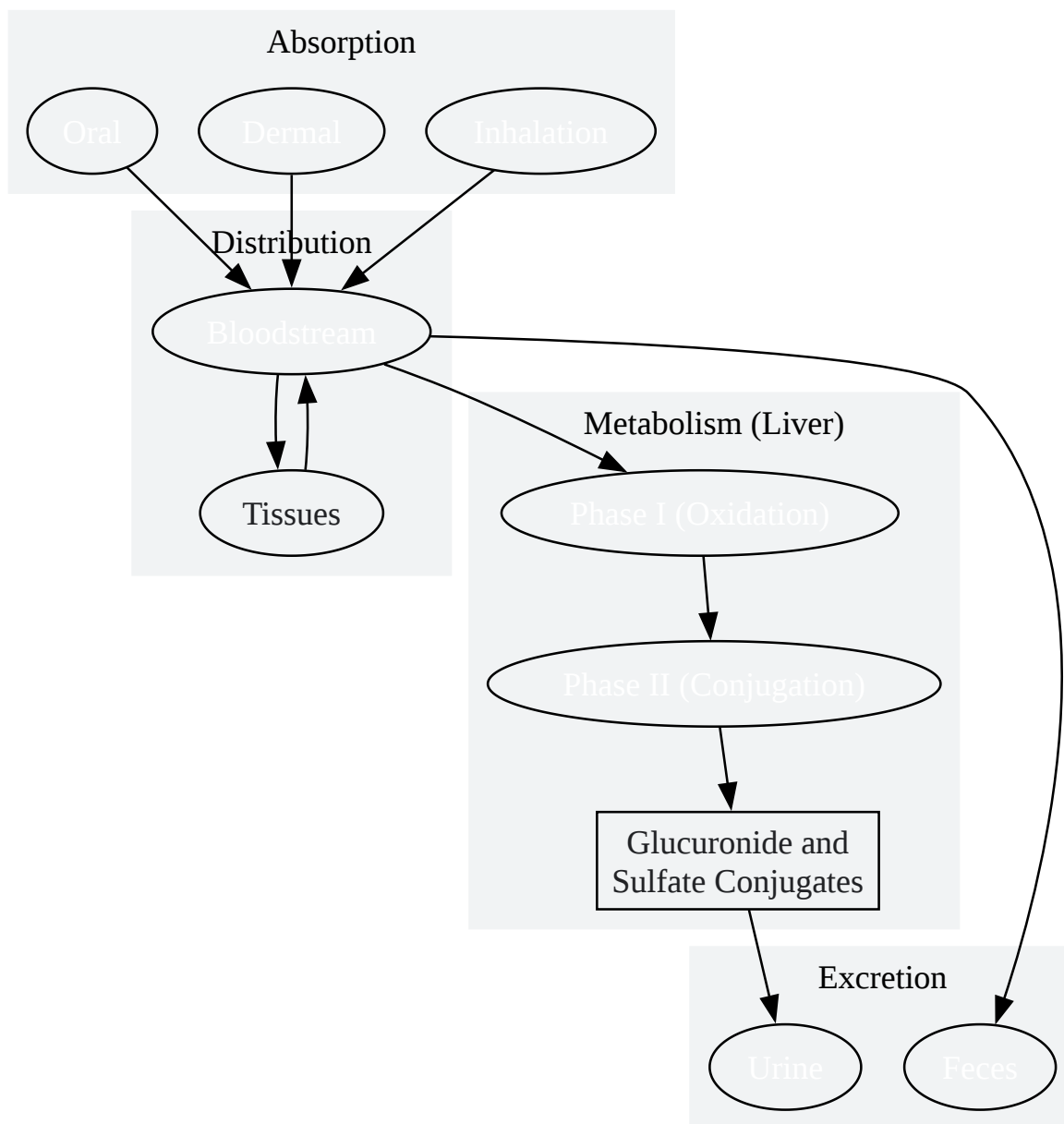
Physicochemical Properties

A clear understanding of the physical and chemical properties of 2,4-DBP is fundamental to predicting its environmental fate, bioavailability, and toxicological behavior.

Property	Value	Reference
Chemical Formula	C ₆ H ₄ Br ₂ O	[2]
Molecular Weight	251.90 g/mol	[2]
CAS Number	615-58-7	[2]
Appearance	Colorless to pale pink colored liquid or solid with needle-like crystals	[3]
Melting Point	38 °C (100.4 °F)	[2]
Boiling Point	238.5 °C (461.3 °F)	[2]
Solubility	Soluble in water, ethanol, ether, and benzene; slightly soluble in carbon tetrachloride	[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Information on the toxicokinetics of 2,4-DBP is limited. However, studies on related brominated and chlorinated phenols provide insights into its likely ADME profile. As a metabolite of the flame retardant 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), 2,4-DBP has been detected in urine as glucuronide and sulfate conjugates in rats, suggesting that conjugation is a primary metabolic pathway for its detoxification and excretion.[4] The lipophilic nature of 2,4-DBP suggests that it can be absorbed through the gastrointestinal tract, skin, and lungs. Once absorbed, it is likely to be distributed to various tissues.



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Health Effects and Toxicological Profile

The available data on the health effects of 2,4-DBP are presented below, categorized by the type of toxicity. It is important to note that for some endpoints, data for 2,4-DBP are scarce, and information from structurally similar compounds like 2,4-dichlorophenol (2,4-DCP) and 2,4,6-tribromophenol (2,4,6-TBP) is included for context.

Acute Toxicity

Acute toxicity studies are crucial for determining the immediate health hazards of a substance.

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	50 mg/kg	[5]
LD ₅₀	Mouse	Oral	282 mg/kg	[5]
LD ₅₀	Rabbit	Dermal	>2 g/kg (>2000 mg/kg)	[5]
EC ₅₀ (48h)	Daphnia magna	Aquatic	2.17 mg/L	[6]
EC ₅₀ (96h)	Scenedesmus quadricauda	Aquatic	8.73 mg/L	[6]

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies with determined No-Observed-Adverse-Effect-Levels (NOAELs) or Lowest-Observed-Adverse-Effect-Levels (LOAELs) were identified for **2,4-Dibromophenol**. For the related compound, 2,4-dichlorophenol, a 90-day study in rats reported a NOAEL of 400 mg/kg bw/day in females and 800 mg/kg bw/day in males, with adverse effects at higher doses including bone marrow degeneration.[7]

Genotoxicity and Carcinogenicity

There is a lack of specific genotoxicity and carcinogenicity data for **2,4-Dibromophenol**. The material safety data sheet for 2,4-DBP indicates that it is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[5] For the related compound 2,4,6-tribromophenol, in vitro gene mutation studies in bacteria were negative.[8] However, an in vitro chromosomal aberration test was positive.[8] An in vivo micronucleus assay for 2,4,6-TBP was negative.[8]

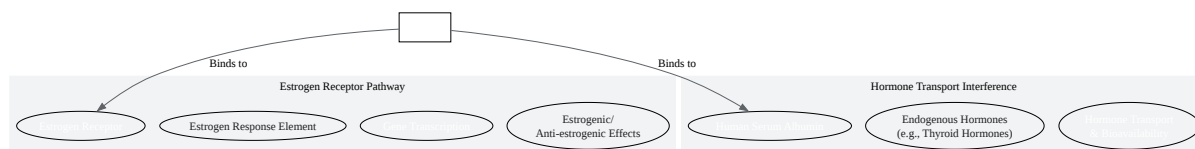
Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for **2,4-Dibromophenol** are not readily available. For the analogous compound 2,4-dichlorophenol, a two-generation reproductive toxicity study in rats showed weak reproductive toxicity at higher doses, including increased

uterine weights in female offspring and reduced numbers of implantation sites and live births.[9][10][11] The NOAEL for developmental toxicity of 2,4-DCP was reported as 375 mg/kg-day, with maternal toxicity observed at lower doses.[12]

Endocrine Disruption

2,4-Dibromophenol has been shown to interact with the endocrine system. It can bind to the human estrogen receptor (ER) with an affinity approximately 10,000-fold less than 17 β -estradiol.[13] However, this binding does not appear to stimulate cell growth or induce estrogen-regulated proteins, suggesting it may not act as a classical estrogen agonist.[13] Furthermore, 2,4-DBP has been observed to interfere with human serum albumin (HSA) to form complexes, with a high binding affinity, which could potentially disrupt the transport of endogenous hormones.[14] Studies on other bromophenols suggest they can inhibit sulfotransferases, enzymes involved in hormone metabolism.[15]



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Neurotoxicity

Studies on PC12 neuroendocrine cells have shown that **2,4-Dibromophenol** can reduce voltage-dependent calcium channel currents with a half-maximal concentration of $45 \pm 32 \mu\text{M}$. [7] This suggests a potential for neurotoxic effects by disrupting cellular calcium signaling.

Hepatotoxicity

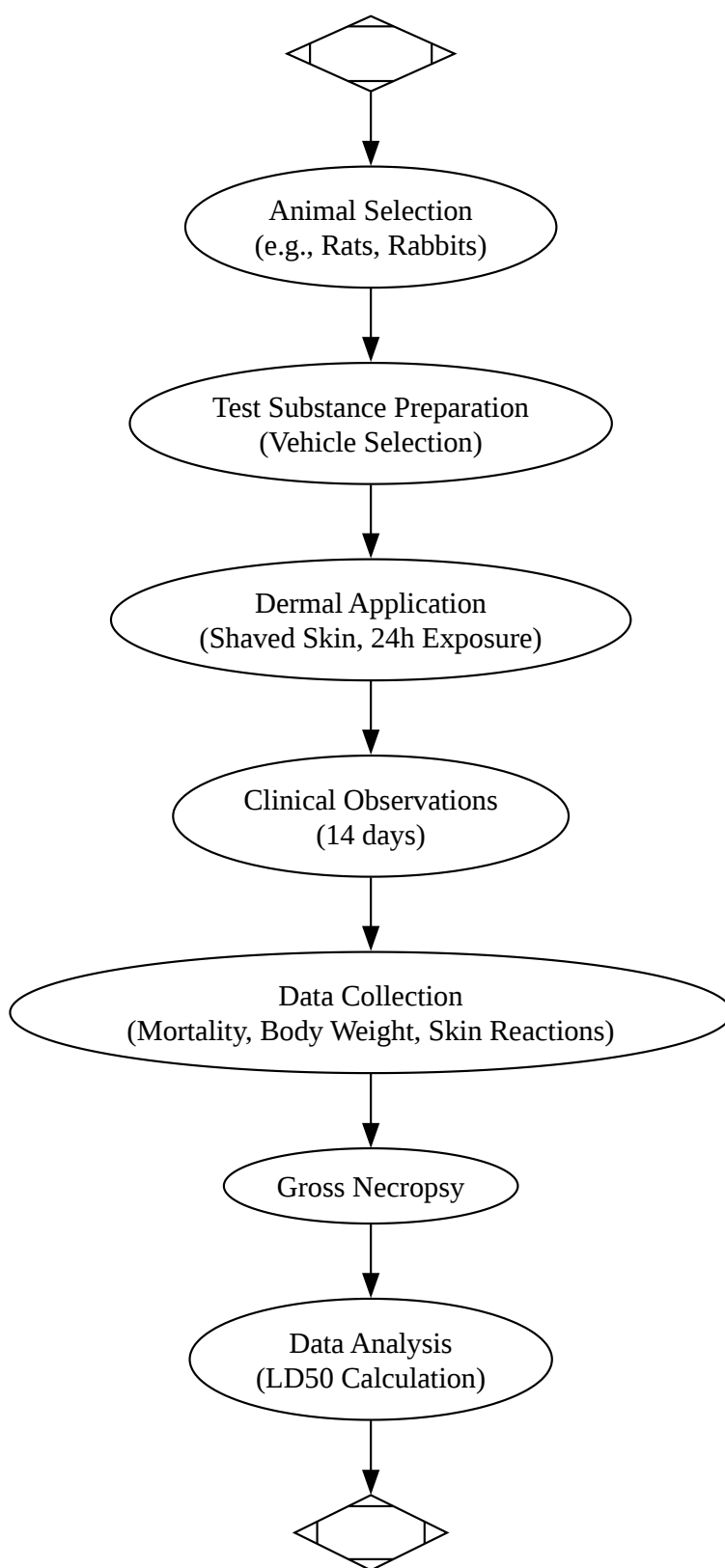
While specific hepatotoxicity studies on 2,4-DBP are limited, research on the related compound 4-bromophenol indicates that its metabolites can covalently bind to liver proteins, a mechanism often associated with hepatotoxicity.^[16]

Experimental Protocols

Detailed experimental protocols for studies specifically on **2,4-Dibromophenol** are not widely published. However, toxicological evaluations generally follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). Below are generalized workflows based on relevant OECD guidelines.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test provides information on health hazards likely to arise from a single, short-term dermal exposure to a substance.



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Methodology:

- **Test Animals:** Healthy, young adult animals (e.g., rats or rabbits) are used.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- **Dose Levels:** A limit test at 2000 mg/kg body weight is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.[\[17\]](#)[\[19\]](#)
- **Procedure:** The test substance is applied uniformly over a shaved area of the back (approximately 10% of the body surface area). The area is covered with a porous gauze dressing for 24 hours.[\[18\]](#)[\[19\]](#)
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. The application site is examined for erythema and edema.[\[18\]](#)[\[19\]](#)
- **Pathology:** A gross necropsy is performed on all animals at the end of the study.[\[19\]](#)

Repeated Dose 28-Day Oral Toxicity Study (Based on OECD Guideline 407)

This study provides information on the potential health hazards from repeated oral exposure to a substance for 28 days.

Methodology:

- **Test Animals:** Typically, young adult rodents (e.g., rats) are used, with at least 5 males and 5 females per group.[\[3\]](#)[\[4\]](#)[\[14\]](#)[\[21\]](#)[\[22\]](#)
- **Dose Levels:** At least three dose levels and a control group are used. The highest dose should induce some toxicity but not significant mortality.[\[4\]](#)
- **Procedure:** The test substance is administered orally by gavage or in the diet/drinking water daily for 28 days.[\[3\]](#)[\[4\]](#)[\[21\]](#)
- **Observations:** Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Functional observations, such as sensory reactivity and motor activity, are also performed.[\[4\]](#)
- **Clinical Pathology:** At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.[\[4\]](#)

- Pathology: All animals undergo a full gross necropsy, and organs are weighed. Histopathological examination is performed on organs from the control and high-dose groups, and on any organs with gross abnormalities in other groups.[4]

Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

This study is designed to assess the potential adverse effects on the pregnant female and the developing embryo and fetus following exposure to a substance during gestation.[9][15][23][24][25]

Methodology:

- Test Animals: Pregnant rodents (e.g., rats) or non-rodents (e.g., rabbits) are used, with a sufficient number to have approximately 20 litters per group.[24][25]
- Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not more than 10% mortality.[25]
- Procedure: The test substance is administered daily, typically from implantation to the day before cesarean section.[23][24]
- Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.[23]
- Fetal Evaluations: Near term, fetuses are delivered by cesarean section. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[23][25]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of *Salmonella typhimurium* and *Escherichia coli*. [1][10][11][26][27]

Methodology:

- **Tester Strains:** A set of bacterial strains with different known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon is used.[11]
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[1]
- **Procedure:** The bacteria, the test substance at various concentrations, and the S9 mix (if used) are incubated together. The mixture is then plated on a minimal agar medium lacking the specific amino acid required by the tester strain.[11]
- **Scoring:** After incubation, the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[11]

Conclusion

The available toxicological data for **2,4-Dibromophenol** indicate a potential for significant acute toxicity upon oral exposure. There is also evidence suggesting it may act as an endocrine disruptor by binding to the estrogen receptor and interfering with hormone transport proteins, and it may have neurotoxic potential through the disruption of calcium signaling. However, significant data gaps exist, particularly concerning its chronic toxicity, carcinogenicity, and reproductive and developmental effects in mammals. The lack of detailed published experimental protocols for 2,4-DBP-specific studies necessitates reliance on generalized guidelines. Further research is crucial to fully characterize the toxicological profile of **2,4-Dibromophenol** and to conduct a comprehensive risk assessment for human health. Researchers and drug development professionals should exercise caution when handling this compound and consider its potential for adverse health effects.

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